molecular formula C20H20N2O3 B2546089 3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 955972-16-4

3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2546089
CAS No.: 955972-16-4
M. Wt: 336.391
InChI Key: CHTCDJSNOVPGOL-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by:

  • A phenyl group at the 1-position of the pyrazole ring.
  • A 4-(2-methylpropoxy)phenyl substituent at the 3-position.
  • A carboxylic acid group at the 4-position.

The 2-methylpropoxy (isobutoxy) group introduces branching, enhancing lipophilicity compared to linear alkoxy chains. This compound has been explored in pharmaceutical and agrochemical research, though its commercial availability is listed as discontinued (), suggesting challenges in synthesis, stability, or efficacy.

Properties

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14(2)13-25-17-10-8-15(9-11-17)19-18(20(23)24)12-22(21-19)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTCDJSNOVPGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions: The phenyl and 2-methylpropoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Research Findings and Trends

  • Branching vs. Chain Length : Branched alkoxy groups (e.g., 2-methylpropoxy) improve membrane permeability but may hinder crystallization, as seen in polymorph studies of thiazole analogs.
  • Substituent Position : Moving the alkoxy group from the 4- to 3-position (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl) can drastically alter electronic properties and bioactivity.
  • Hybrid Structures: Combining pyrazole-carboxylic acids with benzamide or amino alcohol moieties () is a emerging strategy to enhance pharmacokinetic profiles.

Biological Activity

3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies, focusing on its structural properties, biological evaluations, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C20_{20}H20_{20}N2_2O3_3
  • SMILES : CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
  • InChIKey : CHTCDJSNOVPGOL-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its inhibitory effects on specific enzymes and its potential as a therapeutic agent.

Enzyme Inhibition Studies

Recent studies have indicated that derivatives of pyrazole compounds, including those with similar structures to 3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid, exhibit notable inhibitory activity against neuraminidase (NA). For instance, certain derivatives demonstrated inhibition percentages ranging from 30% to 72% at concentrations of 10 μM. The structure-activity relationship (SAR) analysis suggests that electronic properties of substituents significantly influence inhibitory potency .

CompoundInhibition Percentage (%)Concentration (μM)
12c56.4510
24b60.9110
26b72.8010

The mechanism underlying the biological activity of pyrazole derivatives often involves interactions with active sites of target enzymes. For instance, hydrogen bonding and hydrophobic interactions have been noted between the carboxylic acid group and specific amino acid residues within the active site of NA. These interactions are crucial for the binding affinity and subsequent inhibition of enzyme activity .

Case Studies

A comprehensive study focused on the synthesis and evaluation of various pyrazole derivatives highlighted the importance of substituent effects on biological activity. In this study, compounds with electron-withdrawing groups at specific positions exhibited enhanced inhibitory effects compared to their counterparts with electron-donating groups. This trend underscores the significance of molecular design in developing effective inhibitors .

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